N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a quinolinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method includes the condensation of 3-methylquinoline-4-carboxylic acid with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The intermediate product is then subjected to further reactions to introduce the phenyl group, often through a Friedel-Crafts acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in the case of its anticancer activity, the compound may inhibit the function of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds share a similar structural motif but differ in the presence of a vinyl group instead of the quinolinecarboxamide structure.
1,8-Naphthalimide derivatives: These compounds are used in similar applications, such as OLEDs, but have a different core structure.
Uniqueness
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .
Properties
Molecular Formula |
C25H23N3O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O/c1-17-23(25(29)26-19-13-15-20(16-14-19)28(2)3)21-11-7-8-12-22(21)27-24(17)18-9-5-4-6-10-18/h4-16H,1-3H3,(H,26,29) |
InChI Key |
CWJSXABPTXTTTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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